methyl N-(2-phenoxyethyl)carbamate
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Overview
Description
Methyl N-(2-phenoxyethyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is known for its stability and ability to form hydrogen bonds, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method involves the reaction of methyl carbamate with 2-phenoxyethanol in the presence of a catalyst.
Phosgene-Free Synthesis: Another environmentally friendly method involves the reaction of 2-phenoxyethanol with dimethyl carbonate in the presence of a catalyst such as iron-chrome (TZC-3/1) at elevated temperatures.
Industrial Production Methods: Industrial production often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts in these systems helps in achieving high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-(2-phenoxyethyl)carbamate can undergo oxidation reactions, often leading to the formation of phenolic compounds.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: Methyl N-(2-phenoxyethyl)carbamate is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .
Biology: In biological research, this compound is utilized in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators .
Medicine: Carbamates, including this compound, are explored for their potential in drug design. They are used to enhance the stability and bioavailability of therapeutic agents .
Industry: In the industrial sector, this compound is employed in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of methyl N-(2-phenoxyethyl)carbamate involves its ability to form hydrogen bonds and interact with various molecular targets. The carbamate group imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to modulate inter- and intramolecular interactions with target enzymes or receptors .
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate with similar stability but less specificity in biological applications.
Phenyl carbamate: Another carbamate with a phenyl group, offering different interaction profiles with biological targets.
Ethyl carbamate: Known for its use in industrial applications but with different physical properties compared to methyl N-(2-phenoxyethyl)carbamate.
Uniqueness: this compound stands out due to its specific interaction capabilities with biological targets, making it more suitable for medicinal and biochemical applications. Its ability to form stable hydrogen bonds and its conformational restrictions provide unique advantages in drug design and synthesis .
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl N-(2-phenoxyethyl)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)11-7-8-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
InChI Key |
QGWBBVXNCSOMTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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